molecular formula C16H26N2O3 B4147417 N-[(1-adamantylamino)carbonyl]valine

N-[(1-adamantylamino)carbonyl]valine

Cat. No.: B4147417
M. Wt: 294.39 g/mol
InChI Key: YPCGYECCGQHRIJ-UHFFFAOYSA-N
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Description

N-[(1-Adamantylamino)carbonyl]valine is a synthetic valine derivative featuring a bulky adamantyl group attached via a carbamoyl linkage.

Properties

IUPAC Name

2-(1-adamantylcarbamoylamino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-9(2)13(14(19)20)17-15(21)18-16-6-10-3-11(7-16)5-12(4-10)8-16/h9-13H,3-8H2,1-2H3,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCGYECCGQHRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-adamantylamino)carbonyl]valine typically involves the reaction of adamantanecarboxylic acid with valine in the presence of a coupling agent. One common method is to use carbodiimide-mediated coupling, where the adamantanecarboxylic acid is activated by a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC) and then reacted with valine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-adamantylamino)carbonyl]valine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety may yield hydroxylated or carbonylated derivatives, while reduction of the carbamoyl group could produce amines or alcohols .

Scientific Research Applications

N-[(1-adamantylamino)carbonyl]valine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-adamantylamino)carbonyl]valine involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross cell membranes, while the valine residue may interact with enzymes or receptors. The carbamoyl group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituent Group Molecular Weight Key Functional Features
N-[(1-Adamantylamino)carbonyl]valine* C₁₆H₂₅N₃O₃ Adamantylamino carbonyl ~307.4 g/mol High steric bulk, lipophilic, chiral center
N-Carbamoyl-D-valine C₆H₁₂N₂O₃ Carbamoyl 160.17 g/mol Chiral (D-configuration), water-soluble
(S)-N-Phthaloylvaline C₁₃H₁₃NO₄ Phthaloyl 247.25 g/mol Aromatic protection, moderate solubility in organic solvents
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano + methylamino carbonyl 141.13 g/mol Bifunctional reactivity, limited toxicity data

*Hypothetical data inferred from structural analogs.

Key Observations:
  • Steric and Electronic Effects: The adamantyl group in this compound introduces significant steric hindrance compared to carbamoyl or phthaloyl groups. This may reduce solubility in polar solvents but enhance binding affinity to hydrophobic targets .
  • Chirality : Like N-carbamoyl-D-valine, the adamantyl derivative retains a chiral center, which is critical for enantioselective interactions in biological systems .

Physicochemical Properties

  • Solubility :
    • N-Carbamoyl-D-valine is water-soluble due to its polar carbamoyl group, whereas (S)-N-phthaloylvaline dissolves preferentially in organic solvents like dichloromethane . The adamantyl derivative likely exhibits poor aqueous solubility, similar to adamantane-containing drugs (e.g., adamantane antivirals).
  • Stability :
    • Hypoiodite derivatives of N-phthaloylvaline (e.g., 3a–3c) decompose rapidly without stabilizing ligands like DMAP, suggesting that adamantyl-protected analogs may require similar stabilization strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-adamantylamino)carbonyl]valine
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